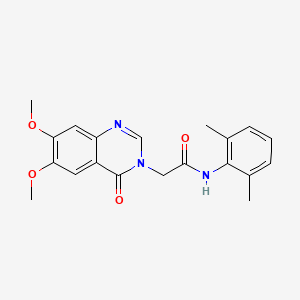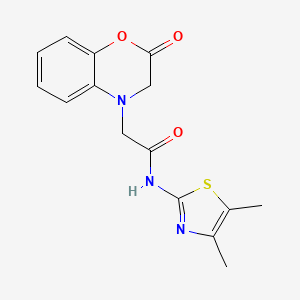![molecular formula C20H21N3O2S B10995036 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(2-phenylethyl)furan-2-carboxamide](/img/structure/B10995036.png)
5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(2-phenylethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(2-phenylethyl)furan-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring, a pyrimidine ring, and a phenylethyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(2-phenylethyl)furan-2-carboxamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Thioether Formation: The pyrimidine derivative is then reacted with a thiol to form the thioether linkage. This step often requires a base such as sodium hydride (NaH) to deprotonate the thiol, facilitating the nucleophilic attack on the pyrimidine ring.
Furan Ring Synthesis: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Amide Bond Formation: Finally, the furan derivative is coupled with the pyrimidine-thioether intermediate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the furan ring, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
Biologically, the compound may exhibit interesting interactions with biomolecules due to its multiple functional groups. It could be used in studies involving enzyme inhibition or receptor binding.
Medicine
In medicine, the compound’s potential pharmacological properties could be explored. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(2-phenylethyl)furan-2-carboxamide exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The sulfur atom could form reversible bonds with metal ions or thiol groups in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 5-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}-2-furoic acid
- N-(4,6-Dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
Uniqueness
Compared to similar compounds, 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(2-phenylethyl)furan-2-carboxamide is unique due to the presence of both a furan ring and a phenylethyl group. This combination of functional groups can result in distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C20H21N3O2S |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-N-(2-phenylethyl)furan-2-carboxamide |
InChI |
InChI=1S/C20H21N3O2S/c1-14-12-15(2)23-20(22-14)26-13-17-8-9-18(25-17)19(24)21-11-10-16-6-4-3-5-7-16/h3-9,12H,10-11,13H2,1-2H3,(H,21,24) |
InChI Key |
GLHFUNPRTJTZNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)NCCC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B10994959.png)

![2-phenyl-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B10994988.png)
![N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-3-(1H-indol-3-yl)propanamide](/img/structure/B10994989.png)
![4-oxo-N-(pyridin-3-ylmethyl)-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide](/img/structure/B10994995.png)

![1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone](/img/structure/B10995009.png)

![3-(1H-indol-3-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one](/img/structure/B10995030.png)
![N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B10995038.png)
![3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B10995039.png)
![3,4-dihydroisoquinolin-2(1H)-yl[1-(pyrimidin-2-yl)piperidin-4-yl]methanone](/img/structure/B10995043.png)
![N-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine](/img/structure/B10995049.png)
![[1-({[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B10995051.png)
